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Iodomethane-d

Cat. No.: B1610888
CAS No.: 992-96-1
M. Wt: 142.945 g/mol
InChI Key: INQOMBQAUSQDDS-MICDWDOJSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in chemical research. This isotopic substitution allows scientists to track the movement and behavior of molecules with high precision. synmr.inyoutube.com While chemically similar to their hydrogen-containing counterparts, deuterium-labeled compounds can exhibit altered physical and chemical properties due to the heavier mass of deuterium. clearsynth.com This difference, known as the kinetic isotope effect, can provide profound insights into reaction mechanisms and metabolic pathways. symeres.com

The applications of deuterium labeling are extensive and span various scientific disciplines. In medicinal chemistry, it is used to enhance the metabolic stability and pharmacokinetic profiles of drugs. clearsynth.comclearsynthdeutero.com In biochemistry, it aids in determining the three-dimensional structure of proteins and studying protein-ligand interactions. clearsynth.com Furthermore, deuterium-labeled compounds serve as indispensable internal standards in mass spectrometry, improving the accuracy and reliability of quantitative analyses. thalesnano.com The ability to trace molecules and elucidate complex biological and chemical processes makes deuterium labeling a cornerstone of modern chemical investigation. synmr.inthalesnano.com

Role of Iodomethane-d in Mechanistic Elucidation and Isotopic Tracking

This compound, also known as deuterated iodomethane (B122720) or methyl-d3 iodide (CD3I), is a deuterated analog of iodomethane where the three hydrogen atoms of the methyl group are replaced by deuterium. cymitquimica.comexsyncorp.com This specific isotopic labeling makes it an exceptionally valuable tool for elucidating reaction mechanisms and for isotopic tracking. clearsynthdeutero.com By introducing the deuterated methyl group into a molecule, researchers can follow its path through complex chemical transformations. cymitquimica.com

The primary application of this compound lies in its use as a deuterated methylating agent. clearsynthdeutero.com It allows for the selective introduction of a CD3 group into various organic molecules, creating isotopically labeled compounds. smolecule.com These labeled compounds are then used in a variety of studies, including:

Reaction Mechanism Studies: By comparing the reaction rates and products of reactions using iodomethane versus this compound, chemists can gain detailed insights into the transition states and rate-determining steps of a reaction. smolecule.combloomtechz.com

Metabolic Pathway Analysis: In pharmaceutical and biological research, using this compound to label potential drug candidates or metabolites helps in tracing their metabolic fate within an organism. clearsynthdeutero.comexsyncorp.com

Spectroscopic Analysis: The presence of deuterium alters the signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing for clearer identification and quantification of molecules in complex mixtures. bloomtechz.comexsyncorp.com

The ability to precisely track the fate of the methyl group provides unambiguous evidence for proposed reaction pathways and biological processes. cymitquimica.com

Evolution of Research Perspectives on Deuterated Methylating Agents

The use of deuterated methylating agents has evolved significantly, driven by advancements in analytical techniques and a deeper understanding of the kinetic isotope effect. Initially, simple deuterated reagents like this compound were primarily used to probe fundamental reaction mechanisms. nih.gov Traditional reagents such as this compound and deuterated dimethyl sulfate (B86663) have been widely used, though concerns about their volatility and toxicity have been noted. nih.gov

More recently, research has focused on developing more sophisticated and selective deuterated methylating agents. nju.edu.cn Inspired by biological systems, such as the action of S-adenosylmethionine (SAM) as a methylating agent in nature, scientists have designed novel reagents that offer greater control and selectivity in complex molecules. nih.govnju.edu.cn For instance, the development of reagents like DMTT (a d3-methylating agent) showcases a move towards biomimetic design, offering excellent chemoselectivity under mild conditions, which is particularly valuable in the modification of natural products and pharmaceutical molecules. nju.edu.cn

This evolution reflects a trend towards creating safer, more efficient, and highly selective tools for isotopic labeling. The focus has expanded from simple mechanistic studies to the synthesis of complex deuterated pharmaceuticals, where the introduction of a d3-methyl group can significantly improve a drug's metabolic profile. nih.govnju.edu.cn The development of the first FDA-approved deuterated drug, Austedo, which contains two d3-methyl groups, highlights the clinical significance of this advanced research. nih.govnju.edu.cn

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CD₃I
Molecular Weight 144.96 g/mol
Boiling Point 42 °C
Melting Point -66.5 °C
Density 2.329 g/mL at 25 °C
Refractive Index 1.5262 (20 °C)
Appearance Colorless liquid
Solubility Soluble in organic solvents, less soluble in water.
Sources: cymitquimica.comchemicalbook.comsigmaaldrich.comcarlroth.comchemicalbook.com

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Isotopic Enrichment by ¹H NMR: ≥ 99.5%
²H NMR Confirms the structure.
Mass Spectrometry Mass shift of M+3 compared to the non-deuterated compound.
Sources: exsyncorp.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3I B1610888 Iodomethane-d CAS No. 992-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480330
Record name Iodomethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.945 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-96-1
Record name Iodomethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 992-96-1
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Advanced Synthetic Methodologies for Iodomethane D

Methods Utilizing Deuterated Precursors

The most direct and common strategies for synthesizing Iodomethane-d (CD₃I) begin with precursors that already contain the deuterium (B1214612) atoms. These methods focus on the efficient conversion of the deuterated starting material to the final iodo-compound.

Deuterated Methanol-Based Synthesis Approaches

Deuterated methanol (B129727) (CD₃OH) is a primary and widely used precursor for this compound. Several distinct iodination methods have been developed to facilitate this conversion.

One classic and cost-effective method involves the in situ generation of an iodinating agent from red phosphorus and elemental iodine. In this process, red phosphorus and iodine react in water to form phosphorus triiodide (PI₃), which subsequently reacts with the added deuterated methanol. bloomtechz.com The mixture is typically heated to ensure the reaction proceeds to completion, after which the volatile this compound is isolated by distillation. bloomtechz.com While effective, this method requires careful control of the exothermic reaction.

A significantly milder and often higher-yielding approach utilizes trimethylsilyl (B98337) iodide (TMSI). bloomtechz.com Deuterated methanol is dissolved in a dry, inert solvent like dichloromethane (B109758), and TMSI is added. The reaction proceeds smoothly at room temperature, often resulting in a quantitative conversion to this compound that may not require further purification. bloomtechz.com The simplicity and high efficiency of this method make it particularly suitable for small-scale syntheses where purity is paramount.

A third common approach is the direct reaction of deuterated methanol with concentrated hydroiodic acid (HI). chemicalbook.com The mixture is heated for several hours, followed by distillation to collect the product. chemicalbook.com This method can achieve high yields, reported at 83.8%, and often includes a stabilizer like hypophosphorous acid to prevent the formation of elemental iodine.

Table 1: Comparison of Deuterated Methanol-Based Synthesis Methods

Method Key Reagents Typical Conditions Reported Yield Key Advantages
Red Phosphorus/Iodine CD₃OH, Red P, I₂ Heated to 65°C, followed by distillation at 45°C bloomtechz.com Moderate Uses inexpensive reagents
Trimethylsilyl Iodide (TMSI) CD₃OH, TMSI Stirred in CH₂Cl₂ at 0°C to room temperature bloomtechz.com Quantitative Mild conditions, high purity, no purification needed bloomtechz.com
Hydroiodic Acid CD₃OH, conc. HI Heated to 40–50°C for 4 hours, followed by distillation chemicalbook.com 83.8% chemicalbook.com High yield, direct conversion

Reactions with Deuterated Hydriodic Acid

While less common than using deuterated methanol, the synthesis of this compound can theoretically be achieved by reacting standard methanol (CH₃OH) with deuterated hydriodic acid (DI). In this scenario, the deuterium atom is supplied by the acid. The underlying chemical principle is identical to the reaction between deuterated methanol and standard hydroiodic acid, involving the protonation (or in this case, deuteration) of the methanol's hydroxyl group, followed by nucleophilic substitution by the iodide ion. However, the preparation and use of deuterated hydriodic acid are not as prevalent in standard laboratory practice as the use of deuterated methanol.

Sodium Deuterate-Mediated Preparations

An alternative route to this compound does not synthesize the molecule directly but instead introduces deuterium into a pre-existing, non-deuterated iodomethane (B122720) (CH₃I) molecule. This is achieved through a hydrogen-deuterium exchange reaction mediated by a strong deuterated base, such as sodium deuterate (NaOD). bloomtechz.com In this method, iodomethane is treated with a solution of sodium deuterate, often prepared by reacting sodium metal with deuterated ethanol (B145695) or by dissolving sodium deuteroxide in a suitable solvent. bloomtechz.com The strong basic conditions facilitate the deprotonation of the methyl group, followed by quenching with a deuterium source, leading to the formation of CD₃I. bloomtechz.com This process may require purification to separate the deuterated product from any remaining starting material and byproducts. bloomtechz.com

Catalytic Deuterium Incorporation Techniques

Catalytic methods offer sophisticated and efficient pathways for synthesizing this compound, often providing high yields under mild conditions. These techniques typically involve transition metal complexes that activate the substrates and facilitate the key bond-forming steps.

Transition Metal-Catalyzed Deuterioiodination

Transition metal catalysis provides an efficient, one-pot method for the synthesis of this compound from deuterated methanol. wipo.int In this process, a transition metal catalyst is used with elemental iodine and a hydrogen atmosphere to generate anhydrous hydrogen iodide in situ. wipo.int This freshly generated HI then immediately reacts with the deuterated methanol present in the mixture to produce this compound with high efficiency. wipo.int A variety of transition metal complexes have been shown to be effective, including those based on palladium, rhodium, and iridium. bloomtechz.com This method is advantageous as it avoids the handling of corrosive concentrated hydroiodic acid and proceeds under controlled conditions, with reported yields as high as 88%. chemicalbook.comwipo.int

Ligand-Assisted Synthetic Pathways

The efficacy of transition metal-catalyzed reactions is often enhanced by the use of specific ligands. In the context of this compound synthesis, ligands play a crucial role in stabilizing the metal center and modulating its catalytic activity. wipo.int For instance, in the iridium-catalyzed deuterioiodination of deuterated methanol, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) is used in conjunction with the iridium precursor, [Ir(COD)Cl]₂. chemicalbook.com The ligand coordinates to the metal, influencing the electronic and steric environment of the catalytic center, which in turn facilitates the reaction with iodine and hydrogen to produce the iodinating agent. chemicalbook.com This ligand-assisted pathway enables the reaction to proceed efficiently at low temperatures (e.g., 20°C) and pressures, leading to high yields of the desired product. chemicalbook.com

Table 2: Example of a Ligand-Assisted Catalytic Synthesis

Catalyst Precursor Ligand Substrates Solvent Conditions Reported Yield
[Ir(COD)Cl]₂ chemicalbook.com PPh₃ (Triphenylphosphine) chemicalbook.com CD₃OH, I₂, H₂ chemicalbook.com THF (Tetrahydrofuran) chemicalbook.com 20°C, 20 bar H₂ chemicalbook.com 88% chemicalbook.com

Alternative and Specialized Synthetic Routes

Beyond traditional methods, specialized synthetic routes have been developed to address specific requirements, such as milder reaction conditions and quantitative yields.

A notable alternative for the synthesis of this compound involves the use of trimethylsilyl iodide (TMSI). This method provides a milder and more efficient route compared to traditional approaches that use strong acids like hydroiodic acid (HI).

In a typical TMSI-mediated synthesis, deuterated methanol (CD₃OH) is reacted with TMSI. The reaction is generally carried out in a dry, inert solvent such as dichloromethane at a low temperature, often starting at 0°C and then proceeding at room temperature. bloomtechz.com A key advantage of this method is its high efficiency, often resulting in a quantitative yield of this compound without the need for extensive purification. bloomtechz.com The simplicity of the procedure and the absence of an aqueous workup help to minimize any potential loss of deuterium.

The high reactivity of TMSI facilitates a rapid and effective deuteroiodination process. However, the cost and moisture sensitivity of TMSI can be limiting factors for large-scale industrial applications.

In situ generation of this compound offers several advantages, including the ability to use the freshly prepared reagent directly in subsequent reactions, which can be particularly useful for moisture-sensitive applications. bloomtechz.comrsc.org

One common in situ method involves the reaction of deuterated methanol with red phosphorus and iodine. bloomtechz.comexsyncorp.com In this process, phosphorus triiodide is formed in situ, which then reacts with the deuterated methanol to produce this compound. exsyncorp.comwikipedia.orgencyclopedia.pub This reaction is typically performed under reflux conditions in a solvent like diethyl ether. exsyncorp.com

Another approach is the in situ generation from deuterated methanol and iodine in the presence of a transition metal catalyst and a hydrogen atmosphere. bloomtechz.comwipo.int This method can be performed at temperatures ranging from 0°C to 120°C. bloomtechz.comwipo.int

A different strategy for in situ generation involves the use of a precursor that releases this compound under specific conditions. For instance, 4-(Methoxy-d3)-benzoic acid can be used to generate this compound in situ upon treatment with hydroiodic acid. rsc.org This technique is particularly useful in analytical applications like headspace gas chromatography-mass spectrometry (GC-MS) for the quantification of methoxyl groups in lignin. rsc.org

The following table summarizes various synthetic approaches for this compound:

MethodReagentsKey Features
TMSI-MediatedDeuterated methanol (CD₃OH), Trimethylsilyl iodide (TMSI)Mild conditions, high yield, no aqueous workup. bloomtechz.com
Red Phosphorus-IodineDeuterated methanol (CD₃OH), Red phosphorus, IodineClassical in situ generation of HI. bloomtechz.comschd-shimadzu.com
Transition Metal CatalysisDeuterated methanol, Iodine, H₂, Transition metal catalystIn situ generation with high yield. bloomtechz.comwipo.int
Sodium Deuteroxide ExchangeIodomethane (CH₃I), Sodium deuteroxide (NaOD)Deuterium exchange reaction. bloomtechz.com

Purity and Isotopic Enrichment Considerations in Synthesis

The utility of this compound is highly dependent on its chemical purity and isotopic enrichment. High purity is essential to avoid side reactions, while high isotopic enrichment is critical for the accuracy of studies using it as a tracer or in mass spectrometry.

Isotopic Enrichment refers to the percentage of a specific isotope at a particular position in a molecule. isotope.com For this compound₃, a 99.5% isotopic enrichment means that at each of the three hydrogen positions, there is a 99.5% probability of finding a deuterium atom. isotope.com This is distinct from species abundance , which is the percentage of molecules with a specific isotopic composition. isotope.com For example, at 99.5% isotopic enrichment, the abundance of the CD₃I species is approximately 98.5%, with the remainder being primarily CD₂HI. isotope.com

Commercial preparations of this compound₃ typically achieve an isotopic enrichment of ≥99.5 atom % D. exsyncorp.comscientificlabs.comsigmaaldrich.com This level of enrichment is crucial for applications such as isotopic permethylation in mass spectrometry-based analysis of glycans, lipids, and peptides, as it minimizes interference from non-deuterated species.

Purity is often determined by methods like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. exsyncorp.comrsc.org Commercial grades often specify a chemical purity of ≥98% or ≥99%. exsyncorp.comsigmaaldrich.com Impurities can arise from starting materials, side reactions, or decomposition. For instance, synthesis from deuterated methanol and iodine can result in a crude product containing residual deuterated methanol. google.com Purification methods like distillation and washing with solutions like sodium thiosulfate (B1220275) (to remove traces of iodine) are often employed. wikidoc.org To prevent degradation from light, which can produce iodine and give the product a purplish tint, this compound is often stored in dark bottles, sometimes with a copper stabilizer. scientificlabs.comwikidoc.org

The following table outlines the typical specifications for commercial this compound₃:

ParameterTypical SpecificationSignificance
Isotopic Enrichment (atom % D)≥99.5% exsyncorp.comscientificlabs.comMinimizes isotopic interference in analytical applications.
Chemical Purity (GC)≥98.0% exsyncorp.comEnsures reliability in synthetic reactions.
AppearanceColorless to light red liquid exsyncorp.comColor may indicate the presence of iodine impurity. wikidoc.org

Mechanistic Investigations and Kinetic Studies Involving Iodomethane D

Nucleophilic Substitution Reactions (Sₙ2) with Deuterated Iodomethane (B122720)

The Sₙ2 reaction, a fundamental process in organic chemistry, involves the concerted displacement of a leaving group by a nucleophile. libretexts.org The use of iodomethane-d in these studies provides critical insights into the dynamics of this single-step mechanism.

In an Sₙ2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, a process known as backside attack. masterorganicchemistry.comlibretexts.org This leads to an inversion of the stereochemical configuration at the carbon atom, often referred to as a Walden inversion. masterorganicchemistry.com The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, having partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.compressbooks.pub This transition state possesses a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.pub

The use of this compound (CD₃I) allows for precise investigation of this pathway. u-szeged.hu For instance, in the reaction between the fluoride (B91410) ion (F⁻) and CD₃I, experimental and computational studies have been used to map out the differential cross-sections for both the Sₙ2 and deuteron (B1233211) transfer pathways. u-szeged.hu Quasiclassical trajectory (QCT) calculations have shown excellent agreement with experimental results for the deuterated reaction, providing a detailed picture of the reaction dynamics. u-szeged.hu

The rate of Sₙ2 reactions is significantly affected by the nature of the solvent. libretexts.org Polar aprotic solvents, such as acetone (B3395972), acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate Sₙ2 reactions. libretexts.orgquora.com These solvents are polar but lack the ability to form hydrogen bonds with the anionic nucleophile, leading to a weaker interaction and thus a more reactive "naked" nucleophile. libretexts.org In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that decreases its reactivity and slows down the reaction rate. libretexts.orgquora.com

The structure and reactivity of the nucleophile also play a crucial role. libretexts.org Stronger nucleophiles lead to faster Sₙ2 reaction rates. libretexts.org Studies on the Menshutkin reaction, such as the one between 2-amino-1-methylbenzimidazole (B158349) and iodomethane in acetonitrile, have utilized both experimental and theoretical methods to understand the complex interplay between a complex nucleophile and a dipolar aprotic solvent. acs.orgnih.gov The results indicate that the solvent's role and the presence of adjacent functional groups on the nucleophile can significantly influence the reaction mechanism. acs.org

Solvent TypeEffect on Sₙ2 RateReasoningExample Solvents
Polar Aprotic IncreasesWeakly solvates the nucleophile, increasing its reactivity. libretexts.orgquora.comAcetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) libretexts.org
Polar Protic DecreasesStrongly solvates the nucleophile through hydrogen bonding, decreasing its reactivity. libretexts.orgquora.comWater, Alcohols (e.g., Methanol (B129727), Ethanol) libretexts.org

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the ratio of the reaction rate for a hydrogen-containing reactant to that of its deuterium-containing counterpart (kH/kD). In Sₙ2 reactions involving this compound, the substitution of hydrogen with deuterium (B1214612) in the methyl group leads to an inverse KIE (kH/kD < 1). researchgate.netacs.org This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. u-szeged.hunih.gov

This difference in bond strength affects the vibrational frequencies of the molecule, particularly the out-of-plane bending modes, which in turn influences the energy of the transition state. princeton.edu For Sₙ2 reactions, the transition state is generally "tighter" for the deuterated species, leading to a slightly slower reaction rate compared to the non-deuterated analog. This effect, though often moderate, provides valuable information about the structure of the transition state. researchgate.netacs.org For example, measured inverse KIEs for gas-phase Sₙ2 reactions of Cl⁻ with CH₃Br and CH₃I were 0.77 and 0.84, respectively. researchgate.net

Secondary α-deuterium KIEs have been systematically studied to probe how sensitive reactions are to changes remote from the bonds being broken or formed. princeton.edu The magnitude of the secondary α-deuterium KIE has been shown to be related to the distance between the nucleophile and the leaving group in the Sₙ2 transition state. nih.gov

Reaction SystemkH/kDInterpretation
Cl⁻ + CH₃Br/CD₃Br0.77 (±0.03) researchgate.netInverse KIE, indicating a tighter transition state for the deuterated reactant. researchgate.net
Cl⁻ + CH₃I/CD₃I0.84 (±0.01) researchgate.netInverse KIE, consistent with the Sₙ2 mechanism. researchgate.net
Br⁻ + CH₃I/CD₃I0.76 (±0.01) researchgate.netSubstantial inverse KIE observed. researchgate.net

Oxidative Addition Reactions of this compound with Transition Metal Complexes

Oxidative addition is a key step in many catalytic cycles, involving the addition of a molecule like this compound to a metal center, which results in an increase in both the oxidation state and coordination number of the metal.

The oxidative addition of iodomethane to d⁸ square planar transition metal complexes, such as those of rhodium(I) and platinum(II), generally proceeds through an Sₙ2-type mechanism. acs.orgnih.gov This involves a nucleophilic attack by the metal center on the methyl group of iodomethane. acs.orgresearchgate.net Kinetic studies often show second-order behavior with large negative activation entropies, which is consistent with an associative Sₙ2 mechanism. acs.orgnih.gov

In rhodium systems, such as those used as models for the Monsanto acetic acid process, the oxidative addition of methyl iodide is the rate-determining step. researchgate.netnih.gov The reactivity of the rhodium(I) complex is influenced by the electronic properties of the ancillary ligands. nih.govmdpi.com For instance, more electronegative groups on the ligands can slow down the reaction rate. nih.gov The solvent also plays a significant role, with faster reactions observed in more polar solvents. ajol.infoscielo.org.za

In platinum systems, the oxidative addition of iodomethane has been studied with various complexes. nih.govinorgchemres.org For binuclear platinum(II) complexes, a double oxidative addition can occur. nih.gov Computational studies using density functional theory (DFT) have provided further insights, revealing multiple competing pathways and the role of ion-pairing in different solvents like acetone and benzene. inorgchemres.org

The intermediates formed during the oxidative addition of this compound provide crucial information about the catalytic cycle. Reaction intermediates are species that are formed as reactants are converted to products within a catalytic cycle. catalysis.blog In the reaction of iodomethane with rhodium(I) complexes, a rhodium(III)-alkyl species is typically formed as the initial product. mdpi.com This can be observed using spectroscopic techniques like IR and NMR. nih.govmdpi.com

The stereochemistry of the products is also a key aspect. In the oxidative addition of CD₃I to certain platinum(II) complexes, a scrambling of the CH₃ and CD₃ ligands between different coordination sites has been observed. researchgate.net This suggests a rapid isomerization of the resulting platinum(IV) intermediate. mdpi.com The oxidative addition of alkyl halides to square planar d⁸ complexes can lead to either cis or trans products, and the outcome can be influenced by kinetic or thermodynamic factors. researchgate.net In some cases, the reaction proceeds with retention of stereochemistry at the carbon center, which is characteristic of a concerted reductive elimination pathway, the reverse of oxidative addition. umb.edu

Metal SystemMechanistic FeatureKey Findings
Rhodium(I) Sₙ2-type oxidative addition acs.orgRate is dependent on ligand electronics and solvent polarity. nih.govajol.infoscielo.org.za Forms Rh(III)-alkyl intermediates. mdpi.com
Platinum(II) Sₙ2-type oxidative addition nih.govCan undergo double oxidative addition in binuclear complexes. nih.gov Stereochemistry of products can be complex, with potential for isomerization. researchgate.netmdpi.com

Radical-Mediated Reactions and Pathways

This compound can be a source of the trideuteromethyl radical (•CD₃) in various chemical transformations. The generation of this radical often requires specific conditions, such as photoinduction or the use of radical initiators.

A recent study demonstrated the hydrofluoromethylation of alkenes using fluoroiodomethane, which was extended to hydromethylation using iodomethane. nih.govrsc.org This silyl (B83357) radical-mediated reaction utilizes blue LED activation to generate the methyl radical from iodomethane. nih.govrsc.org The same methodology can be applied using this compound₃ to introduce a trideuteromethyl group. In a photoinduced hydroalkylation protocol, this compound₃ was successfully used to generate the •CD₃ radical, which then added to an olefin. acs.org The reaction between dibutyl maleate (B1232345) and this compound₃ resulted in the corresponding deuterated product in a 67% yield. acs.org

The generation of the methyl radical from iodomethane has been considered underdeveloped due to the high reduction potential of iodomethane. nih.gov However, by harnessing the favorable bond dissociation energy of the C–I bond, recent methods have enabled its use as a methyl radical precursor. nih.gov

The following table presents data from a study on the photoinduced hydroalkylation of olefins, showcasing the use of this compound₃.

AlkeneIodoalkaneProduct Yield (%)Reference
Dibutyl maleateIodomethane65 acs.org
Dibutyl maleateThis compound₃67 acs.org

Deuterium Exchange Mechanisms in Chemical Systems

This compound serves as a valuable reagent for introducing deuterium into molecules, a process known as deuterium exchange. bloomtechz.com This is particularly useful for mechanistic studies and for preparing deuterated standards for analytical purposes. bloomtechz.com

Deuterium exchange can occur through various mechanisms depending on the substrate and reaction conditions. For instance, in compounds with acidic protons, such as those alpha to a carbonyl group, deuterium exchange can be achieved by reaction with a deuterium source like D₂O, often catalyzed by an acid or base. libretexts.org While not a direct exchange involving this compound, this highlights a common principle of deuterium incorporation.

This compound itself can be used as a deuterium exchange reagent to introduce deuterium into compounds containing metal-hydrogen or carbon-hydrogen bonds. bloomtechz.com This is particularly relevant in the study of catalysts, metal complexes, and hydrogen bond-related reactions. bloomtechz.com For example, the reaction of zinc thiolate complexes with iodomethane was studied, and while this specific study did not use the deuterated form, it provides a model for how this compound could be used to probe the mechanism of such reactions. researchgate.net

In some cases, the deuterium from this compound can be incorporated into a molecule through a series of reaction steps. For example, in the synthesis of deuterated compounds, this compound₃ can be used as a building block. nih.gov

Advanced Spectroscopic Applications of Iodomethane D

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of deuterium (B1214612) in place of protium (B1232500) profoundly influences the spectral data, offering unique advantages for structural and mechanistic studies.

Iodomethane-d serves as a key reagent for introducing a deuterated methyl (-CD3) group onto a target molecule through methylation reactions. nih.gov Once incorporated, this deuterated group acts as a specific tracer that can be monitored directly using Deuterium NMR (²H-NMR). nih.gov Since the natural abundance of deuterium is very low (approx. 0.015%), the signals from the introduced -CD3 group are distinct and suffer from minimal background interference. oup.com

This technique is particularly valuable for studying reaction mechanisms and molecular dynamics. For instance, by observing the changes in the ²H-NMR spectrum over time, researchers can track the fate of the methyl group during a chemical transformation. nih.gov A key physical parameter measured in such studies is the nuclear quadrupole coupling constant, which provides information about the local electronic environment around the deuterium nuclei. Research on this compound in nematic solutions has determined the nuclear quadrupole coupling constant (e²qQ/h) for the CD3 group, providing fundamental data for these analyses. iiarjournals.org

Table 1: Deuterium Quadrupole Coupling Constant for this compound This interactive table provides the measured nuclear quadrupole coupling constant for the CD3 group in this compound, a key parameter in 2H-NMR studies.

Compound Coupling Constant (e²qQ/h) along Molecular Symmetry Axis Coupling Constant (e²qQ/h) along C-D Bond Axis (approx.)
This compound (CD3I) 66.9 ± 1.2 kHz iiarjournals.org 180 ± 5 kHz iiarjournals.org

The substitution of hydrogen with deuterium also causes small but measurable changes in the chemical shifts of nearby protons in a ¹H-NMR spectrum. oup.com This phenomenon, known as a secondary deuterium isotope effect, arises because the C-D bond is slightly shorter and has a lower zero-point vibrational energy than a C-H bond, which subtly alters the electronic shielding of neighboring nuclei. oup.comacs.org

While these shifts are typically small, often in the range of parts per billion (ppb), they are highly useful for structural confirmation and spectral assignment. oup.com For example, the presence of a CD3 group adjacent to a proton will shift that proton's signal slightly, helping to confirm its position relative to the methylation site. In complex molecules with many overlapping signals, this small perturbation can be the key to unambiguously assigning specific resonances. The magnitude of the shift depends on the number of bonds separating the observed proton from the deuterium atom. oup.com

Table 2: Representative Secondary Deuterium Isotope Shifts in NMR This interactive table shows typical magnitudes of chemical shift changes observed in 13C-NMR due to deuterium substitution at varying distances.

Isotope Effect Distance Typical Shift Magnitude (ppm)
One-bond shift 1 bond 0.2 - 1.5 oup.com
Two-bond shift 2 bonds ~0.1 oup.com
Three-bond shift 3 bonds -0.02 to 0.07 oup.com

The full power of NMR in mechanistic studies is often realized through multi-nuclear approaches, simultaneously using ¹H, ¹³C, and ²H NMR to analyze complex reaction mixtures. This compound is an excellent tool in this context. When CD3I is used in a reaction, its progress and the formation of various products and intermediates can be monitored comprehensively.

A notable example is the study of reactions between deuterated dimethylsulfoxide (DMSO-d6) and iodomethane (B122720). By monitoring the reaction over time with 1D and 2D NMR techniques (¹H, ¹³C, HMQC, HMBC), researchers were able to identify a complex array of products, including species resulting from methyl exchange and further reactions. acs.org This level of detailed analysis, which allows for the simultaneous observation of protonated, deuterated, and carbon backbones, is essential for untangling competing reaction pathways in complex systems. acs.org The use of CD3I in such experiments allows chemists to distinguish between methyl groups originating from the reagent versus those from other sources in the reaction. sigmaaldrich.com

Table 3: Species Identified by Multi-Nuclear NMR in a DMSO-d6 and CH3I Reaction Mixture This interactive table summarizes key products identified via 1H and 13C NMR in a model reaction system, illustrating the power of multi-nuclear NMR for analyzing complex mixtures. The principles are directly applicable to reactions involving CD3I.

Compound Name Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methoxy-bis(trideuteromethyl)sulfonium iodide CHO 3.99 62.11
Hexadeuterated trimethyloxosulfonium iodide CHS 3.89 39.18
Methanol (B129727) CHOH 3.13 48.53
Dimethyl ether CH 3.16 59.77
Trideuterated dimethylsulfide SCH 2.92 25.87

Data adapted from a study on the reaction of DMSO-d6 with CH3I. acs.org

Mass Spectrometry (MS)-Based Methodologies

In mass spectrometry, the 3-dalton mass difference between a normal methyl group (-CH3, ~15 Da) and a deuterated methyl group (-CD3, ~18 Da) provides a clear and quantifiable signal for isotopic labeling studies. nih.gov

Comparative glycomics, which studies differences in the glycan profiles of cells or tissues between different states (e.g., healthy vs. diseased), heavily relies on quantitative MS techniques. A powerful strategy involves stable isotope labeling using iodomethane and its deuterated counterpart, this compound. nih.goviiarjournals.org In this approach, glycans released from two separate biological samples are chemically modified via permethylation. One sample is treated with standard iodomethane ("light" reagent, CH3I), while the other is treated with iodomethane-d3 (B117434) ("heavy" reagent, CD3I). iiarjournals.org

After the separate labeling reactions, the samples are mixed in a 1:1 ratio and analyzed in a single LC-MS run. iiarjournals.org Every glycan from the first sample appears in the mass spectrum at a certain mass (M), while its identical counterpart from the second sample appears at a mass of M + 3n, where 'n' is the number of methyl groups added to that glycan. This creates a series of "doublet peaks" throughout the spectrum. By comparing the intensity ratio of the light and heavy peaks for each glycan, researchers can accurately determine the relative abundance of that glycan between the two original samples. iiarjournals.orgacs.org This method, sometimes called Comparative Glycomic Mapping (C-GlycoMAP), is highly effective for discovering disease biomarkers by identifying specific glycans that are up- or down-regulated. iiarjournals.org This strategy can be expanded to analyze multiple samples simultaneously by using a variety of isotopically labeled iodomethane reagents (e.g., CH2DI, CHD2I, ¹³CH3I). sigmaaldrich.com

Table 4: Principle of Isotopic Differentiation in Glycomics using this compound This interactive table illustrates how a hypothetical glycan is differentially labeled with "light" (CH3I) and "heavy" (CD3I) reagents, enabling its relative quantification by mass spectrometry.

Sample Labeling Reagent Number of Methylation Sites (n) Mass of Added Groups Final Mass in MS
Control (e.g., Healthy) Iodomethane (CH3I) 10 10 x 14.016 Da = 140.16 Da M
Test (e.g., Diseased) This compound (CD3I) 10 10 x 17.034 Da = 170.34 Da M + 30.18 Da

The principle of using this compound as an isotopic tracer extends to the broader fields of metabolomics and biosynthetic pathway analysis. nih.govacs.org In these studies, a deuterated precursor is introduced into a biological system (e.g., cell culture), and mass spectrometry is used to track the incorporation of the deuterium label into downstream metabolites. oup.comresearchgate.net This allows scientists to map metabolic fluxes and elucidate complex biochemical pathways. acs.org

For example, this compound can be used to introduce a stable isotope tag onto a specific molecule, which is then administered to cells. unl.edu Subsequent analysis of the cellular extract by LC-MS can identify all the metabolites that contain the -CD3 group, revealing the metabolic fate of the initial compound. nih.gov This approach has been instrumental in a wide range of studies, from elucidating the biosynthesis of natural products to understanding drug metabolism in medicinal chemistry. oup.comiiarjournals.org The use of stable isotope labels like those provided by this compound is preferred over radioactive tracers due to safety and the ability of high-resolution mass spectrometry to distinguish between different isotopologues. acs.orgacs.org

Enhancement of Signal Discrimination in Permethylation Workflows

In the field of glycomics, the comprehensive analysis of glycans, permethylation is a critical derivatization step that enhances glycan stability and ionization efficiency in mass spectrometry (MS). The use of this compound as a "heavy" isotopic labeling reagent, in parallel with "light" non-deuterated iodomethane (CH₃I), provides a powerful strategy for quantitative glycomic analysis. This differential labeling approach significantly improves signal discrimination and allows for accurate relative quantification of glycan structures between different samples.

The methodology involves derivatizing two separate glycan samples; one with standard iodomethane and a reference sample with this compound. The samples are then mixed in a 1:1 ratio before MS analysis. Each glycan will thus be present as a pair of signals separated by a specific mass difference corresponding to the number of methyl groups added. For example, N-glycans isolated from colon cancer patients have been derivatized with light I-CH₃, while those from a control pool were derivatized with heavy I-CD₃. stanford.edu By comparing the intensity of the ion signals in each isotopic pair, researchers can determine the relative abundance of each glycan in the sample versus the control. stanford.edu

This technique effectively reduces the overlap of mass-to-charge ratio (Δm/z) signals in complex mixtures, enabling clearer signal discrimination. core.ac.uk It has been successfully applied to explore glycomic variations in blood serum and to quantify differences in N-glycan compositions in tissues, providing valuable insights into disease biomarkers and cellular processes. stanford.eduacs.org The success of this method relies on achieving complete permethylation to ensure accurate quantification, a process facilitated by modern techniques that minimize side reactions. nih.govescholarship.org

Vibrational Spectroscopy (IR, Raman) Studies

Analysis of Vibrational Modes and Molecular Dynamics

The substitution of hydrogen with heavier deuterium atoms in this compound (CD₃I) leads to significant shifts in its vibrational frequencies compared to its non-deuterated counterpart, Iodomethane (CH₃I). This isotopic shift is a cornerstone of vibrational spectroscopy, allowing for detailed analysis of molecular structure and dynamics. The vibrational modes of CD₃I have been thoroughly characterized using both infrared (IR) and Raman spectroscopy.

As a molecule with C₃ᵥ symmetry, CD₃I has six fundamental vibrational modes. The frequencies of these modes are lower than those of CH₃I, particularly for vibrations involving the deuterium atoms, due to the increased reduced mass of the C-D bond. For example, the symmetric C-D stretch (ν₁) in CD₃I appears around 2155 cm⁻¹, whereas the C-H stretch in CH₃I is found near 2970 cm⁻¹. Similarly, the CD₃ deformation and rocking modes also occur at lower frequencies. nih.govunipr.it

These well-defined vibrational frequencies serve as sensitive probes in molecular dynamics studies. Ab initio molecular dynamics simulations investigate the structure, energetics, and mobility of iodomethane complexes, providing insights into reaction pathways such as dissociative adsorption on surfaces. nih.gov Femtosecond-scale molecular dynamics of iodomethane photolysis have been studied extensively, revealing the intricate details of bond breaking and energy distribution among the fragments. acs.org The distinct spectral signatures of CD₃I are crucial for tracking the motion and transformation of the methyl group in these ultrafast processes.

Sym. speciesNo.Approximate type of modeSelected value of frequency (cm⁻¹)
a₁ν₁CD₃ s-stretch2155.1
a₁ν₂CD₃ s-deform950.7
a₁ν₃CI stretch501.4
eν₄CD₃ d-stretch2298
eν₅CD₃ d-deform1049.3
eν₆CD₃ rock655.9
Table 1: Fundamental vibrational frequencies of this compound₃ (CD₃I) in the gas phase. Data sourced from Shimanouchi, T. (1972). nih.gov

Time-Resolved Infrared Spectroscopy in Kinetic Experiments

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the kinetics of chemical reactions by monitoring the changes in vibrational spectra of reactants, intermediates, and products on timescales ranging from femtoseconds to seconds. aps.orgupv.es By tracking the rise and decay of specific absorption bands, researchers can elucidate reaction mechanisms and determine kinetic rates. researchgate.net

While direct TRIR studies focused specifically on the kinetics of this compound are not extensively documented in the reviewed literature, the technique is exceptionally well-suited for investigating its well-known photochemical reactions. The UV photolysis of iodomethane, which leads to the cleavage of the C-I bond, is a model system for studying photodissociation dynamics. acs.org This reaction has been probed with few-femtosecond time resolution, revealing that the C-I bond breakage can be influenced by subsequent ionization within the first 5 femtoseconds. nih.govacs.org

A hypothetical TRIR experiment to study the photolysis of this compound₃ would involve an ultraviolet "pump" pulse to initiate the dissociation, followed by an infrared "probe" pulse at varying time delays. aps.org The decay of the CD₃I vibrational bands (e.g., the C-D stretch at ~2155 cm⁻¹ or the C-I stretch at ~501 cm⁻¹) and the appearance of bands corresponding to the CD₃ radical product could be monitored over time. This would provide direct kinetic data on the rate of C-I bond fission and subsequent reactions of the methyl radical, complementing data from other ultrafast spectroscopic methods. The distinct frequency shifts in CD₃I compared to CH₃I would ensure that the dynamics of the deuterated species are unambiguously tracked without spectral interference in mixed-isotope experiments.

Neutron Scattering Investigations of Deuterated Compounds

Neutron scattering is a premier technique for investigating the structure and dynamics of materials, particularly those containing hydrogen. The scattering properties of a neutron depend on the nucleus it interacts with, and the large difference in the neutron scattering cross-section between hydrogen (¹H) and its isotope deuterium (²H or D) is a key advantage. Replacing hydrogen with deuterium in a molecule like iodomethane provides a powerful method for manipulating scattering contrast, which is essential for techniques like Small-Angle Neutron Scattering (SANS) and Inelastic Neutron Scattering (INS).

In INS, energy transfer between neutrons and the sample excites molecular vibrations and other motions. Because hydrogen has a very large incoherent scattering cross-section, its signal often dominates INS spectra, making it an excellent probe for hydrogen dynamics. Conversely, this large signal can obscure the signals from other atoms. By selectively replacing H with D, which has a much smaller incoherent cross-section, scientists can effectively "quiet" the signals from the deuterated parts of a molecule to highlight other structural or dynamic features.

INS spectra have been recorded for solid iodomethane (CH₃I), revealing its vibrational modes. An analogous study on this compound would yield a different spectrum due to the mass change, providing complementary information on the vibrational dynamics. Such isotopic substitution is invaluable in studies of surface chemistry and catalysis, for example, in tracking the adsorption and reaction of iodomethane on catalytic surfaces, where the deuterated molecule can be distinguished from hydrogen-containing adsorbates or surface sites.

Summary of Research Findings

SectionTopicKey Findings
4.2.3 Permethylation Workflows Using this compound as a "heavy" isotopic label alongside "light" CH₃I allows for differential tagging of glycans. This enhances signal discrimination in mass spectrometry and enables accurate relative quantification by comparing the intensities of isotopic peak pairs. stanford.eduacs.org
4.3.1 Vibrational Modes & Dynamics The substitution of H with D in this compound significantly lowers its fundamental vibrational frequencies due to the increased mass. This isotopic shift provides a clear spectral signature for tracking the deuterated methyl group in molecular dynamics simulations and spectroscopic studies of reactions like photolysis. nih.govunipr.itnih.gov
4.3.2 Time-Resolved IR Kinetics Time-resolved infrared (TRIR) spectroscopy is a suitable technique for monitoring the kinetics of reactions involving this compound, such as its well-documented UV photolysis. By tracking the decay of reactant vibrational bands and the appearance of product bands, direct kinetic data on bond cleavage can be obtained. acs.orgaps.org
4.4 Neutron Scattering The large difference in neutron scattering cross-sections between hydrogen and deuterium makes this compound a valuable tool. Deuteration allows for contrast variation in scattering experiments, enabling researchers to highlight or suppress signals from specific parts of a molecular system to study structure and dynamics, particularly with Inelastic Neutron Scattering (INS).

Computational and Theoretical Studies on Iodomethane D

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions involving iodomethane (B122720) and its deuterated analogue, iodomethane-d (CD3I). DFT calculations allow for the elucidation of reaction pathways, the characterization of transient species, and the quantitative prediction of kinetic and thermodynamic parameters. These computational insights are invaluable for understanding the reactivity of this compound in various chemical contexts, from nucleophilic substitution reactions to organometallic catalysis.

Prediction of Reaction Mechanisms and Transition State Geometries

DFT calculations are instrumental in mapping the potential energy surface of a reaction, thereby predicting the most plausible reaction mechanism. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

Computational studies on the oxidative addition of iodomethane to transition metal complexes, a key step in many catalytic cycles, have utilized DFT to determine the geometry of the transition state. These studies confirm an SN2-like mechanism where the metal center acts as the nucleophile. The transition state is characterized by a linear M-C-I arrangement, where M is the metal. For this compound, the same linear transition state geometry is anticipated, with the primary isotopic effect manifesting in the vibrational modes associated with the C-D bonds.

Calculation of Activation Parameters and Thermodynamic Profiles

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the difference in energy between the transition state and the reactants. For reactions involving this compound, the zero-point vibrational energy (ZPVE) of the C-D bonds is lower than that of the C-H bonds in iodomethane. This difference in ZPVE can lead to a slightly higher activation energy for reactions where a C-D bond is broken or significantly perturbed in the transition state, a phenomenon known as the kinetic isotope effect (KIE). DFT calculations can precisely quantify these subtle differences in activation energies.

The thermodynamic profile of a reaction, which determines the relative stability of reactants and products, can also be computed using DFT. The enthalpy of reaction is calculated as the difference in the electronic energies and ZPVEs between the products and reactants. The Gibbs free energy of reaction also incorporates entropic contributions, which can be calculated from the vibrational frequencies of the stationary points on the potential energy surface. For reactions involving this compound, the thermodynamic parameters are expected to be very similar to those of iodomethane, as the electronic energies are nearly identical. However, small differences in thermodynamic stability can arise from the differences in ZPVE.

Table 1: Representative Activation and Thermodynamic Parameters from DFT Calculations for a Generic SN2 Reaction of Iodomethane

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔE‡Activation Energy15 - 25
ΔH‡Enthalpy of Activation14 - 24
ΔHrxnEnthalpy of Reaction-20 to -30
ΔGrxnGibbs Free Energy of Reaction-22 to -32

Note: These are generalized values for CH3I. For CD3I, the activation parameters would be expected to show a small positive deviation due to the kinetic isotope effect, while thermodynamic parameters would be very similar.

Quantum Mechanical Approaches to Intermolecular Interactions

The behavior of this compound in condensed phases is governed by a complex interplay of intermolecular interactions. Quantum mechanical approaches provide a rigorous framework for understanding and quantifying these non-covalent interactions, which include electrostatic interactions, dispersion forces, and induction.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are the gold standard for accurately calculating intermolecular interaction energies. These methods explicitly account for electron correlation, which is crucial for describing dispersion forces—the attractive interactions arising from instantaneous fluctuations in electron density.

For a molecule like this compound, the primary intermolecular interactions are dipole-dipole interactions, due to its permanent dipole moment, and London dispersion forces, which are significant due to the large, polarizable iodine atom. Quantum mechanical calculations can determine the preferred orientation of two interacting this compound molecules and the corresponding interaction energy.

While full ab initio calculations on large systems can be computationally expensive, DFT methods augmented with empirical dispersion corrections (DFT-D) offer a computationally efficient alternative for studying intermolecular interactions in larger molecular assemblies. These methods have been shown to provide results in good agreement with more rigorous ab initio calculations for a wide range of molecular systems.

The substitution of hydrogen with deuterium (B1214612) in this compound has a negligible effect on the electronic distribution and therefore on the electrostatic and dispersion components of the intermolecular potential. However, the different vibrational properties of the C-D bonds can subtly influence the time-averaged intermolecular interactions in the liquid phase, which could be investigated through quantum mechanical/molecular mechanics (QM/MM) simulations.

Modeling of Spectroscopic Properties and Isotopic Shifts

Computational modeling is a powerful tool for interpreting and predicting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For isotopically substituted molecules like this compound, computational methods can accurately predict the shifts in spectroscopic signals that arise from the change in nuclear mass.

DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. For this compound, these calculations predict a significant shift to lower frequencies for the vibrational modes involving the deuterium atoms compared to the corresponding modes in iodomethane. researchgate.net This is a direct consequence of the heavier mass of deuterium. The calculated vibrational spectra can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net Studies have shown that while the contributions of different vibrational modes to the total intensity in the mid-infrared (MIR) and near-infrared (NIR) regions are similar for CH3I and CD3I, the distribution of these contributions differs. researchgate.net For instance, in CD3I, higher-order transitions contribute significantly to the NIR intensity. researchgate.net

In NMR spectroscopy, the chemical shift of a nucleus is sensitive to its local electronic environment. Ab initio and DFT calculations can be used to compute the nuclear magnetic shielding tensors, from which the chemical shifts can be derived. aps.orgnih.gov The substitution of hydrogen with deuterium in this compound leads to small but measurable changes in the chemical shifts of the carbon and iodine nuclei, known as isotopic shifts. These shifts arise from the subtle changes in the vibrational averaging of the molecular geometry and electronic structure upon isotopic substitution. nih.gov Computational models can predict the direction and magnitude of these isotopic shifts, providing valuable information for structural elucidation. nih.gov

Table 2: Calculated Vibrational Frequencies for Iodomethane and this compound

Vibrational ModeCH3I Frequency (cm⁻¹)CD3I Frequency (cm⁻¹)Description
ν1~3060~2280Symmetric C-H/C-D stretch
ν2~1250~950Symmetric CH3/CD3 deformation
ν3~530~500C-I stretch
ν4~3150~2350Asymmetric C-H/C-D stretch
ν5~1440~1050Asymmetric CH3/CD3 deformation
ν6~880~660CH3/CD3 rock

Note: These are approximate values and can vary depending on the level of theory and basis set used in the calculation.

Computational Insights into Catalytic Cycles

Iodomethane plays a crucial role as a reactant, intermediate, or product in numerous industrial catalytic cycles, most notably the Monsanto and Cativa processes for the production of acetic acid. icm.edu.pl Computational studies, primarily using DFT, have been instrumental in elucidating the detailed mechanisms of these complex catalytic cycles.

In the context of the Monsanto process, DFT calculations have detailed the oxidative addition of iodomethane to the rhodium(I) catalyst, the subsequent migratory insertion of carbon monoxide, and the final reductive elimination of the acetyl iodide product. For each of these elementary steps, the transition state can be located and the corresponding activation barrier calculated.

Applications in Isotopic Labeling and Tracing

Isotopic Labeling in Organic Synthesis

The primary application of iodomethane-d3 (B117434) in organic synthesis is as a deuterated methylating agent. clearsynthdeutero.comexsyncorp.com Its utility stems from the ability to introduce a trideuteromethyl (-CD3) group into a wide array of organic molecules, enabling detailed mechanistic studies and the development of compounds with altered metabolic profiles.

Synthesis of Deuterated Analogs of Complex Molecules

Iodomethane-d3 is instrumental in the synthesis of deuterated analogs of complex molecules, particularly in the pharmaceutical industry. clearsynthdeutero.com The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, often leading to a longer half-life and improved pharmacokinetic properties. deutramed.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes compared to the carbon-hydrogen bond.

One notable example is the synthesis of deuterated pharmaceuticals. By selectively introducing a -CD3 group, medicinal chemists can create novel drug candidates with enhanced therapeutic potential. deutramed.com This approach has been widely explored in the development of deuterated drugs across various therapeutic areas. researchgate.net

A specific synthetic application of iodomethane-d3 is in the preparation of isotopically labeled building blocks for more complex syntheses. For instance, it is used as a methylation reagent in the synthesis of S-(methyl-D3)homocysteine. bloomtechz.comchemicalbook.com This is achieved by reacting a suitable precursor with iodomethane-d3 in the presence of a base.

Precursor MoleculeProductApplication of Product
(tert-butyl)-L-homocysteine methyl esterS-(methyl-D3)homocysteineStudy of methylation in biological systems
Various drug precursorsDeuterated drug candidatesImproved pharmacokinetic profiles

Methylation Reactions with Deuterated Methyl Groups

Iodomethane-d3 is a versatile reagent for introducing a deuterated methyl group onto various nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon atoms. These reactions are crucial for mechanistic studies in organic chemistry, allowing researchers to track the fate of the methyl group throughout a reaction sequence. exsyncorp.comguidechem.com

The trideuteromethyl group serves as a spectroscopic probe, easily distinguishable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the precise determination of the position of methylation and can provide insights into reaction intermediates and transition states. exsyncorp.com

An example of such a methylation reaction is the 'one-pot' synthesis of compounds containing O-CD3, S-CD3, N-CD3, and C-CD3 moieties using a trideuteromethylation reagent generated in situ from a sulfoxonium metathesis reaction involving DMSO-d6, which can then be used in reactions analogous to those with iodomethane-d3. nih.gov This method provides a versatile approach for the installation of the pharmaceutically relevant -CD3 group into a variety of functional groups with high efficiency and deuterium incorporation. nih.gov

Applications in Biosynthesis and Metabolic Pathway Elucidation

The use of stable isotope tracers like iodomethane-d3 is a powerful technique for unraveling the intricate networks of biosynthetic and metabolic pathways in living organisms. By introducing a deuterated methyl group, scientists can follow its incorporation into various biomolecules, providing a dynamic view of cellular processes. exsyncorp.com

Tracing Methyl Group Migration in Enzymatic Systems

Iodomethane-d3 can be used to investigate the mechanisms of enzymatic reactions involving the transfer of a methyl group. While S-adenosyl methionine (SAM) is the natural methyl donor in most biological systems, iodomethane-d3 can serve as a synthetic precursor to labeled SAM or be used in in vitro systems to probe the activity of methyltransferase enzymes. nih.gov

By incubating an enzyme with its substrate and a source of the deuterated methyl group derived from iodomethane-d3, researchers can track the transfer of the -CD3 group to the product. Analysis of the product by mass spectrometry reveals the incorporation of the deuterium label, confirming the methylation event and providing insights into the enzyme's catalytic mechanism. For instance, this approach can be used to study the activity of DNA methyltransferases, which play a crucial role in epigenetic regulation. nih.gov

Investigation of Metabolic Pathways in Biological Systems

Isotopically labeled compounds are essential tools for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. clearsynthdeutero.com By introducing a substrate labeled with a stable isotope, such as a compound synthesized using iodomethane-d3, researchers can trace the flow of atoms through a metabolic network.

The deuterated methyl group from the tracer molecule is incorporated into various downstream metabolites. By measuring the extent and pattern of deuterium enrichment in these metabolites using techniques like GC-MS or LC-MS, scientists can deduce the relative activities of different metabolic pathways. clearsynthdeutero.com This information is invaluable for understanding cellular physiology in both healthy and diseased states and for metabolic engineering applications. clearsynthdeutero.com For example, this approach can be used to study the metabolism of xenobiotics, which are foreign compounds to a biological system. nih.govnih.govresearchgate.net

Use as a Tracer in Environmental Fate Studies

Isotopically labeled compounds, including those synthesized with iodomethane-d3, are employed as tracers to study the environmental fate and transport of pollutants. exsyncorp.com The distinct mass of the deuterated compound allows it to be distinguished from its naturally occurring, non-deuterated counterpart, enabling precise tracking in complex environmental matrices such as soil and water. zeochem.comusgs.govisotope.comresearchgate.netisowater.com

Deuterated tracers are particularly useful for investigating processes like biodegradation, sorption, and transport of organic contaminants in the subsurface. zeochem.com For instance, a mixture of deuterated compounds could be introduced into a contaminated aquifer to monitor their movement and degradation over time. By comparing the behavior of the deuterated tracer to that of the contaminant of interest, researchers can gain valuable insights into the natural attenuation processes occurring in the environment. regulations.govepa.govcdc.govuri.eduepa.govscispace.com While studies have utilized deuterated water and other deuterated organic compounds for this purpose, the principle extends to the use of compounds specifically labeled using iodomethane-d3 to track the fate of methylated pollutants. usgs.govresearchgate.net Microbial activity has been shown to produce methyl iodide in various environments, and using a deuterated tracer can help distinguish between biotic and abiotic formation and degradation pathways. frontiersin.orgnih.govfrontiersin.org

Tracer TypeEnvironmental ApplicationInformation Gained
Deuterated Water (D₂O)Groundwater hydrologyMovement and distribution of groundwater
Deuterated Organic CompoundsContaminant fate and transportBiodegradation rates, sorption, and transport mechanisms
Compounds labeled with -CD3Fate of methylated pollutantsDistinguishing biotic vs. abiotic processes, degradation pathways

Labeling Strategies for Quantitative Proteomics and Glycomics

Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry, enabling the accurate comparison of protein and glycan abundances between different biological samples. Iodomethane-d, a deuterated form of iodomethane (B122720), serves as a key reagent in chemical labeling strategies, particularly in the fields of quantitative glycomics and the analysis of protein modifications.

The primary application of this compound₃ in this context is through a chemical reaction known as permethylation. This method is widely employed for the comparative analysis of glycans—complex carbohydrate structures attached to proteins and lipids. nih.gov In this strategy, glycans released from different biological samples are chemically modified. One sample is treated with standard "light" iodomethane (CH₃I), while the other sample(s) are treated with "heavy" this compound₃ (CD₃I). nih.govnih.gov This process attaches methyl groups to all free hydroxyl and N-acetyl groups on the glycans, which improves their stability and ionization efficiency for mass spectrometry analysis.

After the separate labeling reactions, the samples are mixed in equal amounts and analyzed simultaneously by liquid chromatography-mass spectrometry (LC-MS). nih.gov Because the light and heavy labeled glycans are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the deuterium isotopes. Quantification is achieved by comparing the signal intensities of the isotopic pairs. nih.gov This approach, known as comparative glycomic mapping, allows for the precise relative quantification of each glycan structure between the compared samples. nih.gov

Research has expanded this principle to allow for the comparison of more than two samples in a single analysis, a technique known as multiplexing. nih.govnih.goviu.edu By using a panel of iodomethane isotopologues with different numbers of deuterium and carbon-13 atoms, researchers can simultaneously quantify glycans from up to eight different samples. nih.goviu.edu This significantly increases throughput and reduces analytical variability. iu.edu

Table 1: Iodomethane Isotopologues for 8-plex Quantitative Glycomics

This table details the various isotopic forms of iodomethane used for multiplexed glycomic analysis. Each reagent introduces a unique mass shift, allowing for simultaneous quantification of up to eight samples.

Labeling ReagentChemical FormulaRelative Mass Shift
LightCH₃IBase
Heavy 1CH₂DI+1 Da
Heavy 2CHD₂I+2 Da
Heavy 3CD₃I+3 Da
Heavy 4¹³CH₃I+1 Da (from ¹³C)
Heavy 5¹³CH₂DI+2 Da
Heavy 6¹³CHD₂I+3 Da
Heavy 7¹³CD₃I+4 Da

Detailed studies have shown that the incorporation of deuterium atoms can have a slight effect on the chromatographic properties of the labeled molecules. nih.gov The replacement of hydrogen with deuterium can reduce the hydrophobicity of the permethylated glycans, causing them to elute slightly earlier from the liquid chromatography column. nih.gov This effect is proportional to the number of deuterium atoms incorporated.

Table 2: Effect of Deuterium Labeling on Chromatographic Retention Time

This table illustrates how increasing the number of deuterium atoms in the iodomethane reagent affects the elution time of a specific permethylated glycan (Man 5) during LC-MS analysis.

Labeling ReagentLabeled GlycanRetention Time (minutes)
CH₃IMan 524.9
CH₂DIMan 524.2
CHD₂IMan 523.6
CD₃IMan 523.0

While chemical isotope labeling is a broad strategy in quantitative proteomics, often targeting primary amines or cysteine residues on peptides, the specific use of this compound₃ is most prominently documented in the context of glycan analysis. nih.govcore.ac.uk The permethylation strategy provides a robust and effective method for detailed quantitative glycomic profiling, which is essential for understanding the roles of glycosylation in health and disease. nih.goviu.edu

Advanced Analytical Strategies Utilizing Iodomethane D As a Reagent or Analyte

Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection offers high sensitivity and selectivity. The use of isotopically labeled compounds like Iodomethane-d is pivotal in these methods for quantification and tracing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Tracing

In environmental analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the detection and quantification of volatile organic compounds (VOCs). While specific studies detailing the use of this compound for environmental tracing are not abundant, the principles of stable isotope dilution assays strongly support its application in this field. Deuterated compounds are frequently employed as internal standards in GC-MS analysis to improve the accuracy and precision of quantification by correcting for analyte loss during sample preparation and analysis. nih.govnih.govclearsynth.com

Principle of Isotope Dilution:

A known quantity of an isotopically labeled standard, such as Iodomethane-d3 (B117434) (CD3I), is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, cleanup, and GC-MS analysis. The deuterated standard co-elutes with the native (non-deuterated) iodomethane (B122720) (CH3I). Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss of the native analyte during the analytical process is mirrored by a proportional loss of the deuterated internal standard.

The mass spectrometer can easily distinguish between the native and deuterated forms based on their mass-to-charge ratio (m/z). For instance, the molecular ion for CH3I would appear at m/z 142, while the molecular ion for CD3I would be at m/z 145. By comparing the peak area of the native analyte to that of the known amount of the deuterated standard, a highly accurate concentration of the native iodomethane in the original environmental sample can be determined.

Application in Environmental Monitoring:

Iodomethane is a biogenic and anthropogenic compound found in the atmosphere and oceans, playing a role in the global iodine cycle. frontiersin.org Monitoring its concentration is crucial for understanding atmospheric chemistry and climate processes. The use of this compound as an internal standard in GC-MS methods would provide the necessary accuracy for tracking sources, transport, and fate of iodomethane in various environmental matrices like air, water, and soil. researchgate.netinl.govkeikaventures.com

Table 1: GC-MS Parameters for Iodomethane Analysis

ParameterTypical Value
Column DB-1 or similar non-polar capillary column
Injection Mode Headspace or Purge-and-Trap
Oven Program Temperature gradient from ~40°C to 200°C
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) of key ions (e.g., m/z 142 for CH3I, m/z 145 for CD3I)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Glycan Analysis

This compound is extensively used as a derivatization reagent in the field of glycomics, specifically for the comparative and quantitative analysis of glycans using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). The process, known as permethylation, involves replacing all the acidic protons on the hydroxyl and carboxyl groups of a glycan with methyl groups.

Isotopic Labeling for Comparative Glycomics:

In this strategy, different glycan samples are derivatized using isotopically "light" (CH3I) and "heavy" (CD3I) iodomethane. For instance, a control sample of N-glycans can be permethylated with "light" iodomethane, while a diseased-state sample is permethylated with "heavy" Iodomethane-d3. The samples are then mixed in a 1:1 ratio and analyzed simultaneously in a single LC-MS run.

Because the deuterated and non-deuterated permethylated glycans have nearly identical chromatographic retention times, they co-elute. However, they are readily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) labels. Each "heavy" labeled glycan will have a mass shift corresponding to the number of methyl groups added. The relative abundance of a specific glycan in the two samples can be accurately determined by comparing the signal intensities of the isotopic peak pairs in the mass spectrum.

This method offers several advantages:

Improved Quantitation: It minimizes variations arising from sample preparation and instrument performance, as the samples are combined early and analyzed together.

Increased Throughput: Multiple samples can be compared in a single analysis by using different isotopic labels (e.g., CH3I, CH2DI, CD3I, 13CH3I).

Enhanced Sensitivity: Permethylation improves the ionization efficiency of glycans in ESI-MS.

Research Findings:

Studies have demonstrated the efficacy of this isotopic labeling strategy for comparative glycomic profiling in various biological contexts. For example, it has been used to identify changes in N-glycan profiles in blood serum associated with different diseases. Research has shown that the peak intensity ratios of isotopically permethylated N-glycans (Heavy/Light) are very close to the theoretical values, confirming the reliability of this quantitative approach.

Table 2: Common Isotopologues of Iodomethane Used in Glycan Analysis

CompoundMass Shift per Methyl GroupApplication
Iodomethane (CH3I)0 (Light)Control/Reference Sample Labeling
Iodomethane-d1 (CH2DI)+1Multiplexed Sample Labeling
Iodomethane-d2 (CHD2I)+2Multiplexed Sample Labeling
Iodomethane-d3 (CD3I)+3 (Heavy)Comparative Sample Labeling
13C-Iodomethane (13CH3I)+1Multiplexed Sample Labeling

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgresearchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the resolution of isomers and isobars that would be indistinguishable by MS alone.

While specific applications focusing on this compound as the primary analyte are not widely documented, the principles of IMS suggest potential uses for deuterated compounds. The separation in IMS is based on the drift time of an ion through a gas-filled tube under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), which is a measure of its rotational average size and shape.

Separation of Isotopologues:

Theoretically, the substitution of hydrogen with deuterium in a molecule like iodomethane results in a slight increase in mass and a very subtle change in its size and shape due to differences in bond lengths and vibrational frequencies. High-resolution IMS techniques, such as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), have been shown to resolve isotopic isomers of larger molecules like peptides. nih.gov This suggests that it may be possible to separate this compound from its non-deuterated counterpart using advanced IMS platforms. iaea.org

Hydrogen-Deuterium Exchange (HDX) in IMS:

A more common application of deuterium in IMS is through gas-phase hydrogen-deuterium exchange (HDX). nih.gov In this approach, analytes with labile hydrogens are introduced into the IMS instrument with a deuterium-containing drift gas (e.g., D2O). The exchange of hydrogens for deuteriums results in a mass shift that can be monitored by the mass spectrometer. This technique provides information about the number of exchangeable protons and the gas-phase structure of the ion. While this compound itself does not have labile protons for exchange, it could potentially be used as a non-exchangeable reference compound in HDX-IMS studies of other molecules.

Potential Applications:

The ability of high-resolution IMS to distinguish between isotopologues could be exploited in tracing and quantification studies. For example, in a controlled environment, the release and subsequent detection of this compound could be differentiated from background levels of native iodomethane, providing a clear tracer signal.

High-Resolution Chemical Ionization Mass Spectrometry (ToF-CIMS) Applications

High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (ToF-CIMS) is a highly sensitive technique used for the real-time detection of trace gases in the atmosphere. In a common mode of operation, iodide ions (I⁻) are used as the reagent ion. These ions are generated by passing a flow of gas containing a precursor, typically non-deuterated methyl iodide (CH3I), over a radioactive source. nih.govcopernicus.org The iodide ions then react with analyte molecules (M) in the sample air to form adduct ions (M·I⁻), which are detected by the high-resolution time-of-flight mass spectrometer. copernicus.org

Standard Operation vs. Use of this compound:

The primary role of methyl iodide in this technique is as a source of the iodide reagent ion. The methyl part of the molecule is not directly involved in the detection of the analyte. Therefore, using this compound to generate the iodide ions would not, in principle, change the fundamental detection mechanism of the analyte. The reagent ion would still be I⁻.

Potential as a Tracer or for Mechanistic Studies:

Despite not altering the primary function, there are potential, albeit less explored, applications where this compound could be used as an analyte or a specific reagent in ToF-CIMS studies.

Isotopic Tracer: In controlled chamber studies of atmospheric chemistry, this compound could be introduced as a tracer. Its detection as the adduct ion (CD3I·I⁻) by ToF-CIMS would allow for its differentiation from any background of natural iodomethane (CH3I·I⁻). This would enable researchers to study the kinetics of its reactions and trace the pathways of the deuterated methyl group in complex chemical systems.

Studying Ion-Molecule Reactions: The use of this compound could help in elucidating the details of ion-molecule reactions within the CIMS instrument. By using CD3I as the reagent gas, one could investigate potential exchange reactions or the formation of different cluster ions, which might provide a deeper understanding of the ionization process itself.

The high mass resolution of the ToF-CIMS is critical in these potential applications, as it would allow for the unambiguous separation of the deuterated species from other isobaric interferences. copernicus.orgcopernicus.org

Table 4: Detected Ions in Iodide ToF-CIMS

Analyte (M)Reagent Ion SourceDetected Adduct Ion
Atmospheric VOCCH3IM·I⁻
This compound (as analyte)CH3ICD3I·I⁻
Atmospheric VOCCD3I (hypothetical)M·I⁻

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Directions and Emerging Research Areas

Development of Novel Deuterated Methylating Reagents

The demand for more efficient, selective, and versatile methods for introducing trideuteromethyl groups into complex molecules has spurred the development of novel deuterating reagents derived from or analogous to iodomethane-d. While this compound remains a staple for Sₙ2 reactions, its reactivity profile has limitations. wikipedia.orgchemicalbook.com Recent research has focused on creating reagents that offer milder reaction conditions, broader functional group tolerance, and applicability to a wider range of reaction types, including radical and transition-metal-catalyzed processes. njtech.edu.cn

A significant advancement is the development of sulfonium (B1226848) salts that act as electrophilic CD₃⁺ sources. For instance, trideuteromethyl thianthrenium triflate (TT-CD₃⁺OTf⁻) has been synthesized from inexpensive starting materials and has demonstrated efficacy in nucleophilic, radical, and palladium-catalyzed C-H trideuteromethylations. njtech.edu.cnnih.gov Another biomimetic reagent, 5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT), designed as an analog of S-adenosylmethionine (SAM), allows for the selective d₃-methylation of complex molecules with multiple potential reactive sites under mild conditions. nih.gov This reagent has shown excellent selectivity and high levels of deuterium (B1214612) incorporation. nih.gov

Furthermore, the development of deuterated methylselenylating reagents has expanded the toolkit for introducing Se-methyl-d₃ groups, which are valuable bioisosteres for methoxy (B1213986) and S-methyl groups in medicinal chemistry. rsc.org These new reagents often exhibit different reactivity profiles compared to their traditional counterparts, enabling the synthesis of previously inaccessible deuterated compounds. rsc.org The exploration of deuteration degree-controllable methylation, for example, using a methylamine-water system, showcases the innovative strategies being employed to fine-tune the incorporation of deuterium. nih.gov

Reagent NameChemical Formula/StructureKey ApplicationsAdvantages
Trideuteromethyl Thianthrenium TriflateTT-CD₃⁺OTf⁻Nucleophilic, radical, and transition-metal-catalyzed C-H trideuteromethylationsDerived from inexpensive materials, versatile across multiple reaction types. njtech.edu.cn
5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethane SulfonateDMTTSelective d₃-methylation of complex moleculesBiomimetic design, excellent selectivity, high deuterium incorporation, mild conditions. nih.gov
Deuterated Methylselenylating ReagentsVaries (e.g., containing Se-CD₃)Introduction of Se-methyl-d₃ scaffoldsProvides access to dual bioisosteres of methoxy and S-methyl groups. rsc.org
[D₄]MethanolCD₃ODInexpensive source for C-CD₃ bond formationLow toxicity, high atomic efficiency, precursor to other CD₃ reagents. nih.gov

Expansion of Mechanistic Studies into New Reaction Classes

This compound serves as a powerful tool for elucidating reaction mechanisms due to the kinetic isotope effect (KIE), where the stronger C-D bond compared to the C-H bond can lead to observable differences in reaction rates. This principle is being extended to investigate the mechanisms of newly discovered and less understood reaction classes.

While the use of iodomethane (B122720) in studying Sₙ2 reactions is well-established, the application of its deuterated analog is providing deeper insights into more complex transformations. rsc.org For example, in the realm of radical reactions, the use of deuterated precursors can help to distinguish between different mechanistic pathways, such as those involving hydrogen atom transfer (HAT) versus other radical processes. nih.gov The slower cleavage of a C-D bond can help to identify the rate-determining step and clarify the involvement of specific C-H bonds in the reaction mechanism.

Future research will likely see the expanded use of this compound and other deuterated methylating agents in studying the mechanisms of organometallic catalysis, photoredox catalysis, and enzymatic reactions. njtech.edu.cn In these complex systems, the precise role of methyl groups is often difficult to determine. By selectively introducing trideuteromethyl groups, researchers can track the fate of these groups throughout the reaction sequence and gain a clearer understanding of the catalytic cycle or enzymatic pathway. The development of new reaction classes, such as those involving the activation of typically inert C-H bonds, will benefit significantly from mechanistic studies employing deuterated substrates like this compound. polimi.it

Integration of Advanced Spectroscopic and Computational Methods

The study of molecules containing this compound is being greatly enhanced by the integration of advanced spectroscopic techniques and sophisticated computational methods. These tools provide unprecedented detail about the structure, dynamics, and energetics of reactions involving this isotopically labeled compound.

Advanced Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are fundamental in characterizing deuterated compounds. dubraybooks.ieelsevier.comiitm.ac.insaylor.orgthieme.de Time-resolved spectroscopic methods, operating on the femtosecond timescale, are now being used to directly observe the dynamics of bond cleavage in molecules like iodomethane. nih.gov These experiments provide real-time snapshots of the dissociation process, offering a deeper understanding of the photochemical and photophysical events that occur upon excitation. nih.gov The distinct vibrational frequencies of C-D bonds compared to C-H bonds in IR and Raman spectroscopy can also be exploited to probe the local environment and interactions of the deuterated methyl group.

Computational Methods: In parallel with experimental advances, computational chemistry offers powerful tools for modeling reaction mechanisms and predicting kinetic and thermodynamic parameters. nih.gov Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate transition state structures, reaction energy profiles, and kinetic isotope effects for reactions involving this compound. nih.gov These calculations provide a theoretical framework for interpreting experimental observations and can guide the design of new experiments. Molecular dynamics simulations can further be used to study the behavior of deuterated molecules in complex environments, such as in solution or at the active site of an enzyme. acs.orgacs.org

The synergy between advanced spectroscopy and computational chemistry is a key area for future research. By combining experimental data with theoretical models, a more complete and accurate picture of the role of this compound in chemical reactions can be achieved.

Exploration of New Tracer Applications in Complex Systems

The unique isotopic signature of deuterium makes this compound an excellent tracer for studying a variety of processes in complex systems, from biological pathways to environmental phenomena. While radioactive tracers like [¹¹C]-iodomethane are widely used in positron emission tomography (PET), the non-radioactive nature of this compound offers advantages in terms of safety and accessibility for other applications. nih.govresearchgate.netacs.orgresearchgate.net

In biological and medicinal chemistry, deuterated compounds are used to study drug metabolism. The kinetic isotope effect can slow down the metabolic breakdown of a drug at a specific site, allowing researchers to identify metabolic "soft spots" and design more stable drug candidates. nih.govresearchgate.net this compound can be used to introduce trideuteromethyl groups into potential drug molecules for such studies.

In environmental science, isotopically labeled compounds can be used to track the fate of pollutants and understand their transport and transformation in the environment. researchgate.net For example, iodomethane is naturally produced in large quantities by marine organisms and plays a role in atmospheric chemistry. wikipedia.org The use of this compound as a tracer could help to elucidate the complex biogeochemical cycles of this important compound. rsc.org Future applications may also extend to materials science, where deuterated compounds can be used to probe diffusion and reaction processes in polymers and other materials.

The development of more sensitive analytical techniques will be crucial for expanding the use of this compound as a tracer. As detection limits improve, it will become possible to track the movement of deuterated molecules at ever lower concentrations, opening up new avenues of research in a wide range of scientific disciplines.

Q & A

Q. How can Iodomethane-d (CD₃I) be synthesized with high isotopic purity for mechanistic studies?

  • Methodological Answer: CD₃I is typically synthesized via isotopic exchange or by reacting deuterated methyl Grignard reagents (CD₃MgX) with iodine. To ensure isotopic purity (>99% deuterium), use distillation under inert conditions and validate purity via ¹H/²H NMR or mass spectrometry (MS) . For kinetic studies, minimize isotopic scrambling by avoiding protic solvents and controlling reaction temperatures .
  • Key Considerations:
  • Use anhydrous solvents (e.g., THF, DMF) to prevent proton contamination.
  • Calibrate analytical instruments (e.g., NMR) with CD₃I standards to confirm isotopic ratios .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: CD₃I shares toxicity profiles with non-deuterated iodomethane (e.g., neurotoxic, carcinogenic). Use glove boxes or fume hoods for synthesis and handling. Monitor exposure via gas detectors and adhere to institutional chemical hygiene plans. Document waste disposal following halogenated solvent protocols .
  • Key Considerations:
  • Reference GHS hazard codes (e.g., H351, H335) and pair with Material Safety Data Sheets (MSDS) for lab-specific risk assessments .

Q. Which analytical techniques are most effective for characterizing this compound in reaction mixtures?

  • Methodological Answer:
  • NMR Spectroscopy: Use ¹³C NMR to track deuterium incorporation (absence of ¹H signals confirms purity).
  • Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic clusters (e.g., m/z 142 for CD₃I vs. 141 for CH₃I).
  • Infrared (IR) Spectroscopy: Monitor C-D stretching vibrations (~2100–2200 cm⁻¹) .
    • Data Presentation:
  • Tabulate isotopic ratios (e.g., D/H%) and integrate spectral peaks for reproducibility .

Advanced Research Questions

Q. How do deuterium isotopic effects (KIEs) influence reaction mechanisms involving this compound?

  • Methodological Answer: Deuteration alters kinetic isotope effects (KIEs) in nucleophilic substitutions (SN2) or radical reactions. To quantify KIEs:

Conduct parallel reactions with CH₃I and CD₃I under identical conditions.

Measure rate constants (k_H/k_D) via GC-MS or HPLC .

Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) .

  • Case Study:
    A k_H/k_D > 1 indicates a primary KIE, suggesting bond cleavage in the rate-determining step (e.g., C-I bond dissociation in SN2) .

Q. How can researchers address contradictions in isotopic labeling data involving CD₃I?

  • Methodological Answer: Contradictions often arise from isotopic impurities or side reactions. Resolve via:

Control Experiments: Test CD₃I stability under reaction conditions (e.g., thermal decomposition).

Isotopic Dilution Studies: Introduce internal standards (e.g., ¹³C-labeled analogs) to validate MS/NMR data .

Statistical Analysis: Apply error propagation models to quantify uncertainty in isotopic ratios .

Q. What strategies optimize the use of CD₃I in studying solvent effects on reaction dynamics?

  • Methodological Answer:
  • Solvent Screening: Compare reaction rates in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to isolate dielectric effects.
  • Computational Modeling: Pair experimental data with DFT calculations to simulate solvent interactions and transition states .
    • Data Integration:
  • Tabulate solvent parameters (e.g., dielectric constant, polarity index) alongside kinetic data for multivariate analysis .

Q. How can CD₃I be utilized in tandem with computational methods to validate reaction mechanisms?

  • Methodological Answer:
  • Isotopic Tracers: Use CD₃I to track methyl group transfer in catalytic cycles (e.g., methylation of biomolecules).
  • Hybrid QM/MM Simulations: Combine experimental kinetic data with molecular dynamics to model deuterium’s steric/electronic effects .

Tables for Reference

Table 1: Key Analytical Parameters for CD₃I Characterization

TechniqueParameterCD₃I SignatureReference
¹H NMRAbsence of CH₃ signalsδ 0.0 (no peak)
HRMSIsotopic clusterm/z 142 (M⁺, 100%)
IRC-D stretch~2140 cm⁻¹

Table 2: Common KIEs in CD₃I Reactions

Reaction Typek_H/k_D RangeMechanistic InsightReference
SN2 Methylation1.5–2.5Primary KIE (C-I bond break)
Radical Chain0.7–1.2Secondary KIE (steric effects)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.